molecular formula C29H16Cl4N2O3 B11187399 2,4-dichloro-N-[(2Z)-3-[(2,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide

2,4-dichloro-N-[(2Z)-3-[(2,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide

Cat. No.: B11187399
M. Wt: 582.3 g/mol
InChI Key: JPSQEUDXAVHGFY-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[(2Z)-3-(2,4-DICHLOROBENZOYL)-4,5-DIPHENYL-2,3-DIHYDRO-1,3-OXAZOL-2-YLIDENE]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorinated benzene rings and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[(2Z)-3-(2,4-DICHLOROBENZOYL)-4,5-DIPHENYL-2,3-DIHYDRO-1,3-OXAZOL-2-YLIDENE]BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in a solution of N,N′-dimethylformamide at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then further characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[(2Z)-3-(2,4-DICHLOROBENZOYL)-4,5-DIPHENYL-2,3-DIHYDRO-1,3-OXAZOL-2-YLIDENE]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorinated benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and solvent environments.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often characterized using spectroscopic methods to confirm their structures.

Scientific Research Applications

2,4-DICHLORO-N-[(2Z)-3-(2,4-DICHLOROBENZOYL)-4,5-DIPHENYL-2,3-DIHYDRO-1,3-OXAZOL-2-YLIDENE]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[(2Z)-3-(2,4-DICHLOROBENZOYL)-4,5-DIPHENYL-2,3-DIHYDRO-1,3-OXAZOL-2-YLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,4-DICHLORO-N-[(2Z)-3-(2,4-DICHLOROBENZOYL)-4,5-DIPHENYL-2,3-DIHYDRO-1,3-OXAZOL-2-YLIDENE]BENZAMIDE stands out due to its complex structure, which includes an oxazole ring and multiple chlorinated benzene rings

Properties

Molecular Formula

C29H16Cl4N2O3

Molecular Weight

582.3 g/mol

IUPAC Name

2,4-dichloro-N-[3-(2,4-dichlorobenzoyl)-4,5-diphenyl-1,3-oxazol-2-ylidene]benzamide

InChI

InChI=1S/C29H16Cl4N2O3/c30-19-11-13-21(23(32)15-19)27(36)34-29-35(28(37)22-14-12-20(31)16-24(22)33)25(17-7-3-1-4-8-17)26(38-29)18-9-5-2-6-10-18/h1-16H

InChI Key

JPSQEUDXAVHGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)N2C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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